molecular formula C19H18N2O B12503648 N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide

N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide

Katalognummer: B12503648
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: PSGDSRZPGCGYOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide is a chemical compound with the molecular formula C19H16N2O It is known for its unique structure, which includes a naphthalene ring attached to an acetamide group through a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide typically involves the reaction of naphthalen-1-ylmethylamine with 4-acetamidobenzaldehyde. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity. Industrial production may also involve the use of automated systems for monitoring and controlling reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-((2-Hydroxy-naphthalen-1-ylmethylene)-amino)-phenyl)-acetamide: Similar structure with a hydroxyl group on the naphthalene ring.

    N-(4-(Benzylidene-amino)-phenyl)-acetamide: Contains a benzylidene group instead of a naphthalen-1-ylmethyl group.

    N-(1-Naphthalen-1-yl-ethyl)-2-phenyl-acetamide: Features an ethyl group on the naphthalene ring.

Uniqueness

N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide is unique due to its specific combination of a naphthalene ring and an acetamide group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C19H18N2O

Molekulargewicht

290.4 g/mol

IUPAC-Name

N-[4-(naphthalen-1-ylmethylamino)phenyl]acetamide

InChI

InChI=1S/C19H18N2O/c1-14(22)21-18-11-9-17(10-12-18)20-13-16-7-4-6-15-5-2-3-8-19(15)16/h2-12,20H,13H2,1H3,(H,21,22)

InChI-Schlüssel

PSGDSRZPGCGYOS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)NCC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.